4-(Trifluoromethyl)benzaldehyde
Overview
Description
4-(Trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is widely used in organic synthesis due to its unique chemical properties .
Mechanism of Action
Target of Action
4-(Trifluoromethyl)benzaldehyde is a chemical compound with the formula CF3C6H4CHO . It is primarily used as a reagent in the synthesis of alcohols and in the Wittig reaction . .
Mode of Action
The mode of action of this compound is not well-studied. As a reagent, it is likely to interact with other compounds in a chemical reaction to form new products. In the Wittig reaction, for example, it may react with a phosphonium ylide to form a new carbon-carbon double bond .
Biochemical Pathways
As a reagent in the wittig reaction, it plays a role in the synthesis of alkenes, which are key components of many biochemical pathways .
Pharmacokinetics
Its physical properties such as its boiling point (66-67 °c/13 mmhg) and density (1275 g/mL at 25 °C) suggest that it is a volatile and dense liquid .
Result of Action
As a reagent, its primary function is to participate in chemical reactions to form new compounds .
Biochemical Analysis
. .
Biochemical Properties
The trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to be a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Temporal Effects in Laboratory Settings
This compound may form a precipitate upon standing which does not affect use. Warming gently can redissolve the solid
Dosage Effects in Animal Models
It is known that the compound can cause acute toxicity if swallowed .
Metabolic Pathways
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base. Another method includes the direct trifluoromethylation of benzaldehyde derivatives using reagents like sodium trifluoromethanesulfinate .
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Trifluoromethyl)benzoic acid.
Reduction: It can be reduced to form 4-(Trifluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)benzoic acid.
Reduction: 4-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(Trifluoromethyl)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those containing trifluoromethyl groups.
Industry: It is employed in the production of agrochemicals, dyes, and polymers .
Comparison with Similar Compounds
- 4-Fluorobenzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-Methoxybenzaldehyde
- p-Tolualdehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Comparison: 4-(Trifluoromethyl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. Compared to 4-Fluorobenzaldehyde, the trifluoromethyl group is more electron-withdrawing, leading to different reactivity patterns. Similarly, 3-(Trifluoromethyl)benzaldehyde has the trifluoromethyl group in a different position, affecting its chemical behavior .
Properties
IUPAC Name |
4-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBZEOPTQQELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060016 | |
Record name | Benzaldehyde, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-19-6 | |
Record name | 4-(Trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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